molecular formula C16H15FN2O4 B5095450 N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide

N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide

Cat. No.: B5095450
M. Wt: 318.30 g/mol
InChI Key: KQGCPRUACZTWSS-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, as well as a propoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.

    Amidation: The nitrated product is then reacted with 3-propoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes a base to facilitate the reaction.

Major Products

    Reduction: The major product is N-(2-amino-5-nitrophenyl)-3-propoxybenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving nitro and fluorine groups.

    Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The propoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-nitrophenyl)-3-methoxybenzamide
  • N-(2-fluoro-5-nitrophenyl)-3-ethoxybenzamide

Uniqueness

N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide is unique due to the presence of the propoxy group, which can impart different physicochemical properties compared to its methoxy and ethoxy analogs

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-2-8-23-13-5-3-4-11(9-13)16(20)18-15-10-12(19(21)22)6-7-14(15)17/h3-7,9-10H,2,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGCPRUACZTWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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